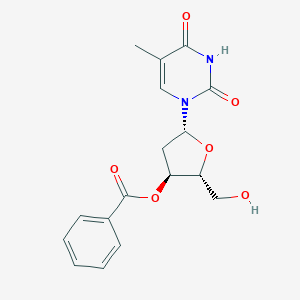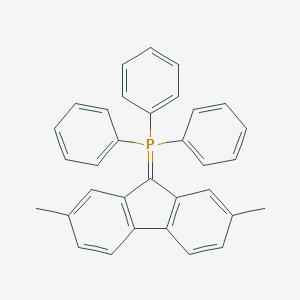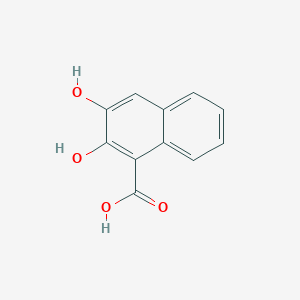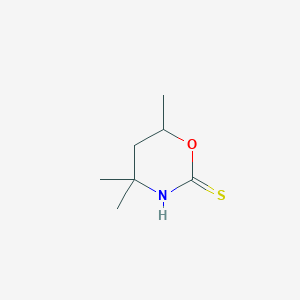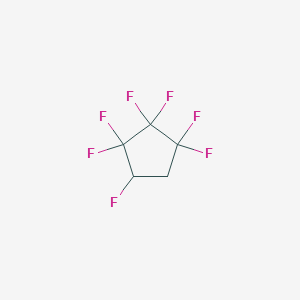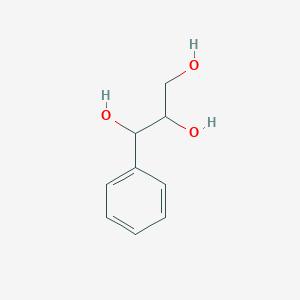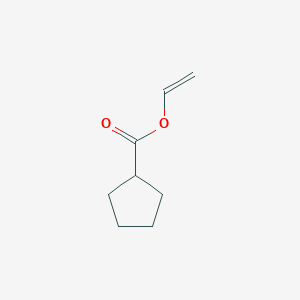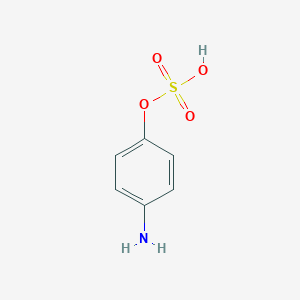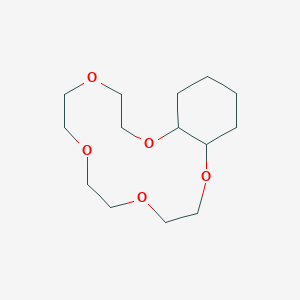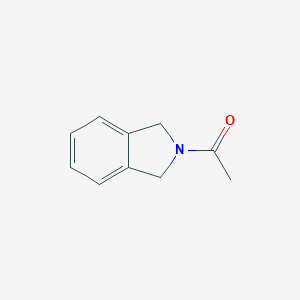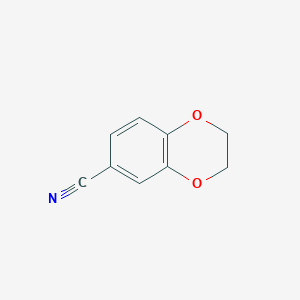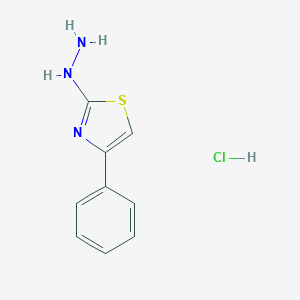![molecular formula C20H20O3 B097900 (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one CAS No. 69574-12-5](/img/structure/B97900.png)
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Mechanism Of Action
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of client proteins, which are essential for the growth and survival of cancer cells. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical And Physiological Effects
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its ability to selectively target cancer cells, without affecting normal cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. One potential direction is the optimization of its synthesis method to increase its yield and purity. Another direction is the development of new formulations of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one and its potential as a cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in humans.
Synthesis Methods
The synthesis of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to form (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. This synthesis method has been optimized to yield high purity and yield of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Scientific Research Applications
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one works by inducing cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies.
properties
CAS RN |
69574-12-5 |
|---|---|
Product Name |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(10-16(18(12)21)20(2,3)4)11-17-14-7-5-6-8-15(14)19(22)23-17/h5-11,21H,1-4H3/b17-11+ |
InChI Key |
XUCQJSOPPDGVTA-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
Other CAS RN |
69574-12-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
